molecular formula C13H20N2 B2377369 (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine CAS No. 592551-69-4

(1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine

Cat. No.: B2377369
CAS No.: 592551-69-4
M. Wt: 204.317
InChI Key: MNFCLYMKKNXXHS-AAEUAGOBSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography to determine the 3D structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve carrying out various reactions and analyzing the products .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic techniques can also be used to study the compound’s chemical properties .

Scientific Research Applications

1. Forensic and Clinical Toxicology

A study by Bykov et al. (2017) explored the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine samples using molecular-imprinted polymer-based sorbents. This compound, closely related to (1R,2S)-1-Phenyl-2-pyrrolizino-1-propanamine, is significant in clinical and forensic toxicology. The research demonstrated that molecular imprinted polymer (MIP)-based cartridges significantly enhance the sensitivity of GC-MS analysis for detecting this compound in urine, thus improving the confidence of analyses in toxicology (Bykov et al., 2017).

2. Asymmetric Synthesis in Organic Chemistry

Hayashi et al. (1981) utilized diastereoisomeric phosphines derived from N,N-dimethyl-1-phenyl-2-propanamines, similar in structure to this compound, for asymmetric synthesis. They used these ligands in nickel-catalyzed cross-coupling reactions, highlighting the compound's role in facilitating enantioselective chemical reactions in organic chemistry (Hayashi et al., 1981).

3. Thermodynamic and Thermophysical Studies

Das et al. (1993) investigated the thermodynamic and thermophysical properties of various organic nitrogen compounds, including 1- and 2-propanamine derivatives. This research is vital for understanding the physical and chemical behaviors of these compounds under different conditions, which has implications in materials science and chemical engineering (Das et al., 1993).

4. Analysis and Identification in Chromatography

Noggle et al. (1991) and Deruiter et al. (1990) conducted studies on the chromatographic and mass spectral analysis of 1-phenyl-2-propanamines, closely related to this compound. These studies are significant for the identification and separation of these compounds in analytical chemistry, particularly in the context of forensic science (Noggle et al., 1991; Deruiter et al., 1990).

5. Catalytic Applications in Chemistry

Yang et al. (1997) investigated ruthenium(II) complexes containing optically active ligands derived from 1-phenyl-2-propanamines. Their research contributes to the field of catalysis, particularly in asymmetric synthesis, showcasing the utility of these compounds in catalytic processes (Yang et al., 1997).

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with biological systems. This could involve in vitro and in vivo studies .

Safety and Hazards

This involves studying the compound’s toxicity and potential hazards. This could involve in vitro and in vivo toxicity studies .

Properties

IUPAC Name

(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11(15-9-5-6-10-15)13(14)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10,14H2,1H3/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFCLYMKKNXXHS-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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